
3,4-dihydro-2H-1-benzopyran-7-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dihydro-2H-1-benzopyran-7-amine hydrochloride is a chemical compound that belongs to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-2H-1-benzopyran-7-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reduction of 3,4-dihydro-2H-1-benzopyran-7-nitro compound followed by amination. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include steps such as crystallization and purification to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3,4-dihydro-2H-1-benzopyran-7-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
3,4-dihydro-2H-1-benzopyran-7-amine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3,4-dihydro-2H-1-benzopyran-7-amine hydrochloride involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity. The exact pathways involved depend on the specific biological context and the compound’s structure.
Comparison with Similar Compounds
Similar Compounds
- 3,4-dihydro-2H-1-benzopyran-4-amine
- 3,4-dihydro-2H-1-benzopyran-3-amine
- 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran
Uniqueness
3,4-dihydro-2H-1-benzopyran-7-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amine group at the 7-position allows for unique interactions with biological targets, differentiating it from other benzopyran derivatives.
Properties
Molecular Formula |
C9H12ClNO |
|---|---|
Molecular Weight |
185.65 g/mol |
IUPAC Name |
3,4-dihydro-2H-chromen-7-amine;hydrochloride |
InChI |
InChI=1S/C9H11NO.ClH/c10-8-4-3-7-2-1-5-11-9(7)6-8;/h3-4,6H,1-2,5,10H2;1H |
InChI Key |
BZKMIBBHDHPOBF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=C(C=C2)N)OC1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


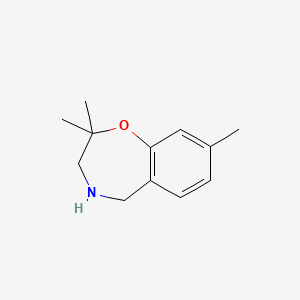
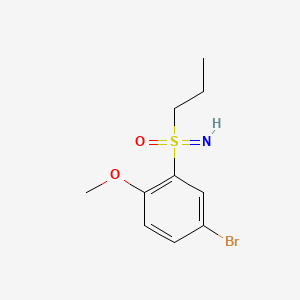
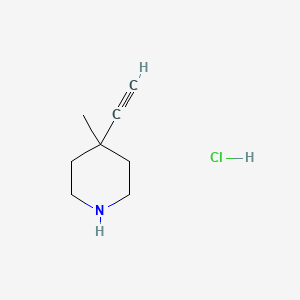

![Diethyl [2-oxo-2-(phenylformamido)ethyl]phosphonate](/img/structure/B13461982.png)
![Methyl 3-[(prop-2-yn-1-yl)amino]propanoate](/img/structure/B13461983.png)

![3-Fluoro-5-[3-(propan-2-yl)phenoxy]aniline](/img/structure/B13461995.png)
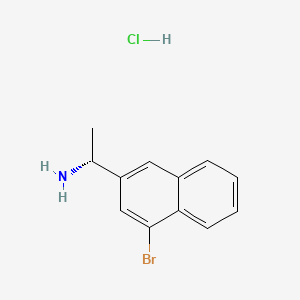

![N-methyl-2-[(prop-2-en-1-yl)amino]acetamide](/img/structure/B13462014.png)
![N,N-dimethyl-3-[4-(trifluoromethoxy)phenyl]cyclobutane-1-carboxamide](/img/structure/B13462016.png)
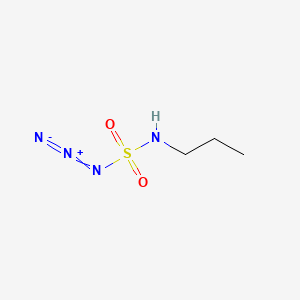
![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B13462020.png)
